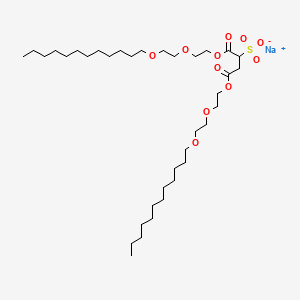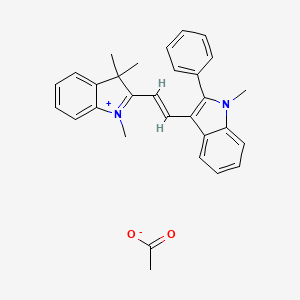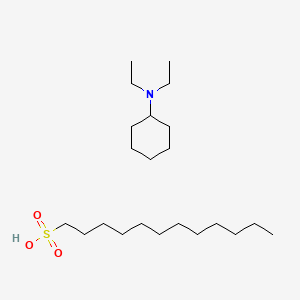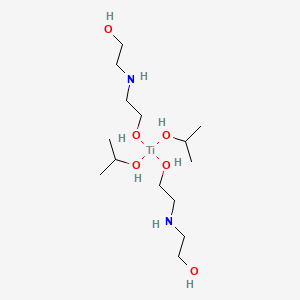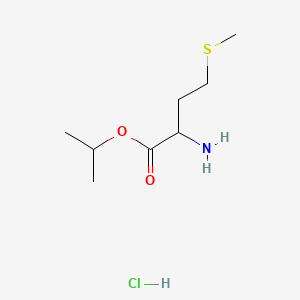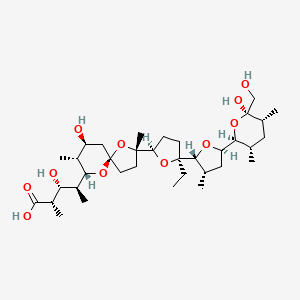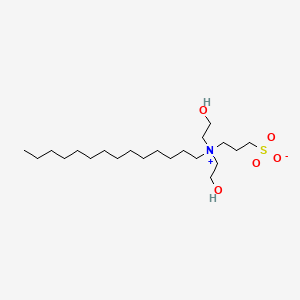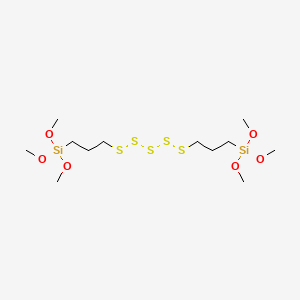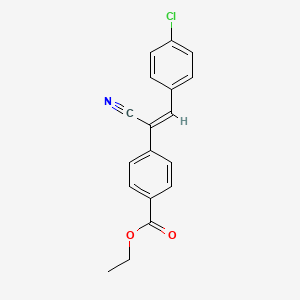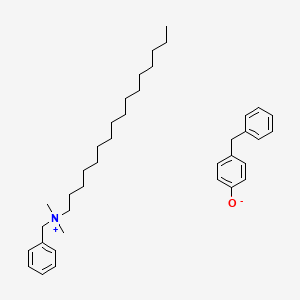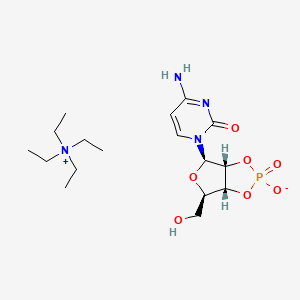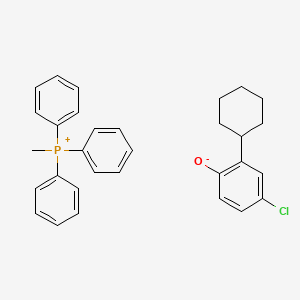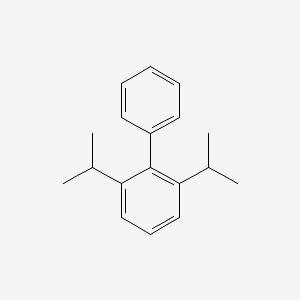
2,6-Diisopropylbiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diisopropylbiphenyl is an organic compound with the molecular formula C18H22 It is a biphenyl derivative where two isopropyl groups are attached to the 2 and 6 positions of the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diisopropylbiphenyl typically involves the alkylation of biphenyl with isopropyl halides in the presence of a strong base. One common method is the Friedel-Crafts alkylation, where biphenyl reacts with isopropyl chloride in the presence of aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through catalytic processes. For instance, the oxidation of 4,4’-diisopropylbiphenyl using copper(II) chloride and tetrabutylammonium bromide as catalysts has been investigated . This method involves the use of oxygen as the oxidant and is carried out at elevated temperatures and pressures to achieve high yields.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Diisopropylbiphenyl undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as copper(II) chloride and tetrabutylammonium bromide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be introduced.
Major Products:
Oxidation: The major products of oxidation include hydroperoxides, alcohols, and ketones.
Reduction: Reduction typically yields the corresponding dihydro derivatives.
Substitution: Substitution reactions yield various halogenated or alkylated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Diisopropylbiphenyl has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of advanced materials, including polymers and nanocomposites.
Wirkmechanismus
The mechanism of action of 2,6-Diisopropylbiphenyl involves its interaction with various molecular targets. For instance, in catalytic processes, it acts as a ligand that coordinates with metal centers, influencing the reactivity and selectivity of the catalyst. The steric and electronic effects of the isopropyl groups play a crucial role in determining the compound’s behavior in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
2,6-Diisopropylnaphthalene: Similar in structure but with a naphthalene core instead of biphenyl.
2,6-Diisopropylphenol: Known for its use as an anesthetic (propofol) and has similar steric properties.
Uniqueness: 2,6-Diisopropylbiphenyl is unique due to its biphenyl core, which provides a rigid and planar structure, making it suitable for applications in materials science and catalysis. The presence of isopropyl groups enhances its solubility and reactivity compared to other biphenyl derivatives .
Eigenschaften
CAS-Nummer |
262606-64-4 |
|---|---|
Molekularformel |
C18H22 |
Molekulargewicht |
238.4 g/mol |
IUPAC-Name |
2-phenyl-1,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C18H22/c1-13(2)16-11-8-12-17(14(3)4)18(16)15-9-6-5-7-10-15/h5-14H,1-4H3 |
InChI-Schlüssel |
MLFWXVRBZVVUTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


